2-(3,3,3-Trifluoropropyl)-3H-imidazo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,3,3-Trifluoropropyl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features a trifluoropropyl group attached to an imidazo[4,5-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3,3-Trifluoropropyl)-3H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,3,3-trifluoropropylamine with a suitable pyridine derivative under acidic or basic conditions to form the imidazo[4,5-b]pyridine ring system .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of catalysts and controlled reaction environments to ensure the efficient formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(3,3,3-Trifluoropropyl)-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazo[4,5-b]pyridine derivatives.
Substitution: The trifluoropropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,5-b]pyridine N-oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2-(3,3,3-Trifluoropropyl)-3H-imidazo[4,5-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3,3,3-Trifluoropropyl)-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The trifluoropropyl group can enhance the compound’s ability to interact with biological targets, potentially leading to the modulation of enzymatic activities or receptor functions. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-(3,3,3-Trifluoropropyl)pyridine: A related compound with a similar trifluoropropyl group but different core structure.
5-Fluoroimidazo[4,5-b]pyridine: Another imidazo[4,5-b]pyridine derivative with a fluorine atom at a different position.
Uniqueness
2-(3,3,3-Trifluoropropyl)-3H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties compared to other similar compounds. The presence of the trifluoropropyl group can enhance its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H8F3N3 |
---|---|
Molecular Weight |
215.17 g/mol |
IUPAC Name |
2-(3,3,3-trifluoropropyl)-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C9H8F3N3/c10-9(11,12)4-3-7-14-6-2-1-5-13-8(6)15-7/h1-2,5H,3-4H2,(H,13,14,15) |
InChI Key |
FYXQMQGEEOZRQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(N2)CCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.